![molecular formula C11H12O2 B3181709 2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol CAS No. 1092507-07-7](/img/structure/B3181709.png)
2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol
Descripción general
Descripción
“2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol” is a chemical compound with the IUPAC name 2- (1,6,7,8-tetrahydro-2H-indeno [5,4-b]furan-8-yl)ethanamine . It has a molecular weight of 203.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11 (13 (9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.28 .Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Asymmetric Hydrolysis
The compound has been utilized in the enzyme-catalyzed asymmetric hydrolysis of racemic acetamide to synthesize the chiral indan derivative, which is a crucial intermediate in the production of the melatonin receptor agonist TAK-375. This process utilized Bacillus sp. SUI-12 for its ability to hydrolyze the substrate with high enantioselectivity, showcasing its potential in stereoselective synthesis and pharmaceutical applications (Tarui et al., 2002).
Antibacterial and Antifungal Properties
A study on the structural, electronic, and chemical reactivity details of a related compound, (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (ITHF), revealed its antibacterial and antifungal potential. The study involved a theoretical investigation using Density Functional Theory (DFT) and experimental evaluations against several bacterial and fungal agents, indicating the compound's usefulness in antimicrobial applications (Adole, 2021).
Synthesis of Strigolactone Analogue
The tetrahydro-2H-indeno[1,2-b]furan skeleton, embedded in bioactive aromatic strigolactones such as GR24, was synthesized through a nickel-mediated tandem cross-coupling. This demonstrates the compound's relevance in the synthesis of bioactive molecules, potentially useful in agricultural contexts like plant growth regulation and interaction with symbiotic fungi (Xiao et al., 2017).
Preparation of Ramelteon
The compound was involved in the lipase-catalyzed acylation as an intermediate for the preparation of Ramelteon, an FDA-approved drug for the treatment of insomnia. This highlights its significance in the pharmaceutical industry, particularly in drug synthesis and therapeutic applications (Nagarapu et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is a key intermediate for the synthesis ofRamelteon , a selective agonist of the melatonin receptors MT1 and MT2 .
Mode of Action
Ramelteon works by mimicking the action of melatonin, a hormone that regulates the sleep-wake cycle .
Biochemical Pathways
Given its role in the synthesis of ramelteon, it may be involved in pathways related to sleep regulation and circadian rhythms .
Pharmacokinetics
Ramelteon is rapidly absorbed and extensively metabolized, with a half-life of approximately 1-2.6 hours .
Result of Action
As a key intermediate in the synthesis of ramelteon, it contributes to the overall therapeutic effect of promoting sleep .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of chemical compounds .
Propiedades
IUPAC Name |
2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10/h2,4,9,12H,1,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRZRPVAJJZTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


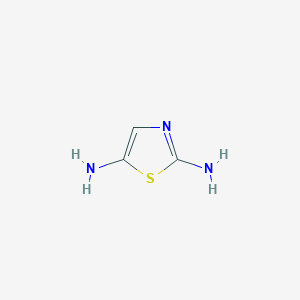


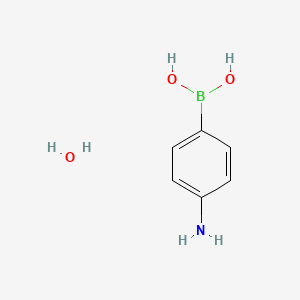
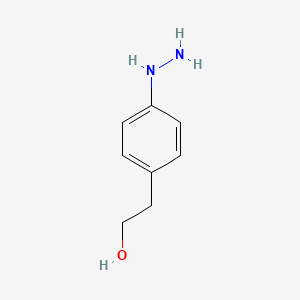
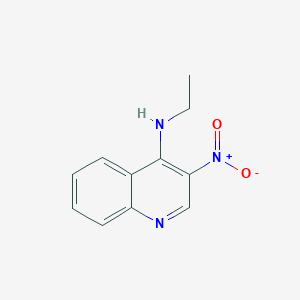




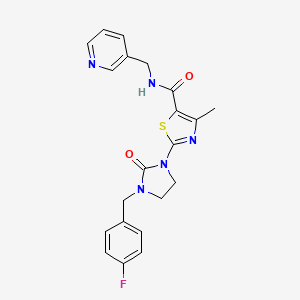
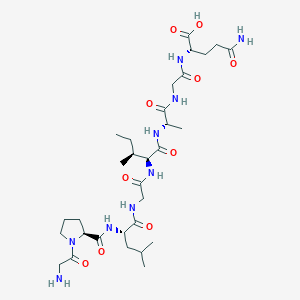
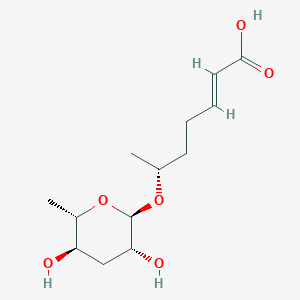
![Acetamide, N-[3-[4-amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoro-](/img/structure/B3181729.png)
